molecular formula C18H18N2O7 B2615030 diethyl 1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate CAS No. 1993058-81-3

diethyl 1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate

Cat. No.: B2615030
CAS No.: 1993058-81-3
M. Wt: 374.349
InChI Key: FYLRRXCIBWSTPB-UHFFFAOYSA-N
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Description

Diethyl 1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a 1,3-benzodioxole moiety, which is known for its biological activity, and a pyrazole ring, which is a common scaffold in medicinal chemistry

Properties

IUPAC Name

diethyl 1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]pyrazole-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O7/c1-3-24-17(22)12-8-13(18(23)25-4-2)20(19-12)9-14(21)11-5-6-15-16(7-11)27-10-26-15/h5-8H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYLRRXCIBWSTPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1CC(=O)C2=CC3=C(C=C2)OCO3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Diethyl 1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Amide or thioester derivatives.

Mechanism of Action

The mechanism of action of diethyl 1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound acts as an inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the biosynthesis of prostaglandins.

    Cell Cycle Arrest: In cancer cells, the compound can induce cell cycle arrest at the S phase, leading to apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate is unique due to the combination of the 1,3-benzodioxole and pyrazole moieties, which confer distinct biological activities. This dual functionality makes it a valuable compound in medicinal chemistry and chemical biology research.

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